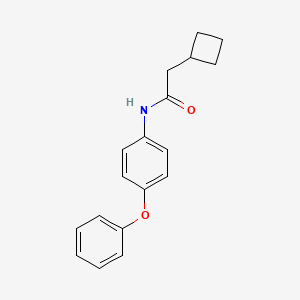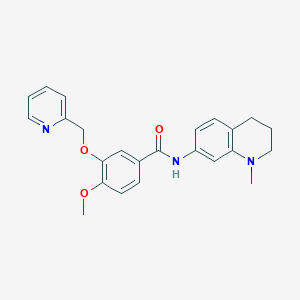![molecular formula C16H18N4O2 B7564094 N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7564094.png)
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide, also known as MO-PyB, is a small molecule that has shown promising results in scientific research applications.
Mécanisme D'action
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibiting its activity leads to DNA damage and cell death. This mechanism of action is particularly effective in cancer cells, which have a higher rate of DNA damage and repair.
Biochemical and Physiological Effects:
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and anti-inflammatory properties, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has also been shown to have antioxidant effects and may have potential as a treatment for oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide is its ability to selectively target cancer cells while leaving healthy cells relatively unaffected. This makes it a promising candidate for cancer treatment with fewer side effects. However, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide is still in the early stages of development and more research is needed to fully understand its potential as a therapeutic agent.
Orientations Futures
Future research on N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide should focus on optimizing its synthesis method and improving its efficacy as a cancer treatment. Additionally, more studies are needed to investigate its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide and its interactions with other molecules in the cell.
Méthodes De Synthèse
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-methyloxetan-3-ylmethanol with 3-bromobenzoyl chloride. The resulting product is then reacted with pyrimidine-2-amine to obtain N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide.
Applications De Recherche Scientifique
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been primarily studied for its potential as a cancer treatment. Studies have shown that N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide inhibits the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. Additionally, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-16(10-22-11-16)9-19-14(21)12-4-2-5-13(8-12)20-15-17-6-3-7-18-15/h2-8H,9-11H2,1H3,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQGPKFMSRNPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-cyano-3,4-diethyl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7564024.png)
![1-[[(2-Cyclopropyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7564032.png)

![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)

![2,3-dichloro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7564056.png)
![1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7564059.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)

![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)
![2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)
![N-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7564102.png)